molecular formula C16H19NO2S B4614959 5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide

5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide

Cat. No. B4614959
M. Wt: 289.4 g/mol
InChI Key: WDMPVWPLEGANSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves intricate reactions that yield complex structures. For example, a study on the synthesis and crystal structure of related compounds highlights the role of hydrogen bonds in the crystal packing of compounds, showing the importance of structural considerations in synthesis processes (Yeong et al., 2018). Another example is the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which involves cyclization and yields a product with significant yield (Li-jua, 2015).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography, as in the case of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, revealing detailed crystallographic parameters and highlighting the importance of hydrogen bonding (Yeong et al., 2018). Similar studies on N-substituted compounds provide insights into geometric parameters and conformation, essential for understanding the molecular structure (Köysal et al., 2005).

Chemical Reactions and Properties

Chemical properties of related compounds, such as their reactivity and interaction with other molecules, are crucial for their potential application. For example, the synthesis of N,N'-Dicyclohexyl-N-[(1RS,2RS,6SR)-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexene-1-carbonyl]urea and its unusual crystalline enantiomeric pairing demonstrate the complex chemical behavior of these compounds (Xie et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including their melting points, solubility, and stability, are influenced by their molecular structure. The crystal structure analysis often reveals these properties, as seen in the synthesis of ethyl(5R,6S)-2-(4-methoxyphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, providing insight into the compound's physical characteristics (Dong, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are central to understanding the compound's applications. Studies like the synthesis and characterization of ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives highlight these aspects through experimental and theoretical investigations (Djenane et al., 2019).

Scientific Research Applications

Antiproliferative Activity and Tumor Cell Selectivity

5-Ethyl-N-[2-(4-Methoxyphenyl)Ethyl]-3-Thiophenecarboxamide, a derivative of thiophene, has shown significant antiproliferative activity and tumor cell selectivity. Simplification of the molecule by replacing the 4-methoxyphenyl moiety with an alkyl chain led to compounds with pronounced anti-proliferative activity in the mid-nanomolar range and substantial tumor cell selectivity. These compounds inhibited the proliferation of various tumor cell types, including T-lymphoma, prostate, kidney, and hepatoma tumor cells, while being inactive against other tumor cell lines like B-lymphoma and cervix carcinoma cells (Thomas et al., 2017).

Synthesis of Novel Analgesic and Anti-Inflammatory Agents

Novel derivatives of 5-Ethyl-N-[2-(4-Methoxyphenyl)Ethyl]-3-Thiophenecarboxamide have been synthesized and evaluated as potential analgesic and anti-inflammatory agents. These compounds were designed based on the structural features of known COX-1/COX-2 inhibitors, showing significant inhibitory activity and comparable effects to standard drugs in analgesic and anti-inflammatory studies (Abu‐Hashem et al., 2020).

In Vivo Imaging of Alzheimer's Disease

Derivatives of this compound have been utilized in in vivo imaging of Alzheimer's disease patients. A selective serotonin 1A (5-HT(1A)) molecular imaging probe, derived from this compound, was used with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This application demonstrated the potential of using these derivatives for in vivo brain imaging and research into neurological disorders (Kepe et al., 2006).

Antimicrobial and Antioxidant Activities

This compound has also been explored for antimicrobial and antioxidant activities. Studies involving the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related derivatives have shown notable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Synthesis of Fluorescent Dyes

Furthermore, derivatives of 5-Ethyl-N-[2-(4-Methoxyphenyl)Ethyl]-3-Thiophenecarboxamide have been used in the synthesis of a variety of fluorescent dyes. These dyes display fluorescence in a broad range of wavelengths and have applications in materials science and bioimaging (Witalewska et al., 2019).

properties

IUPAC Name

5-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-15-10-13(11-20-15)16(18)17-9-8-12-4-6-14(19-2)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMPVWPLEGANSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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